Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects, including anticonvulsant and anxiolytic properties.
Mechanism Of Action
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester works by inhibiting GABA transaminase, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of other neurotransmitters, including glutamate, which is involved in seizures and anxiety. By increasing GABA levels, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can have anticonvulsant and anxiolytic effects.
Biochemical And Physiological Effects
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal activity. In addition to its anticonvulsant and anxiolytic properties, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, like many experimental compounds, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has some limitations. For example, it has low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are many potential future directions for research on Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester. One area of interest is the use of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in the treatment of epilepsy, anxiety, and addiction in humans. Clinical trials are currently underway to evaluate the safety and efficacy of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in these conditions. Additionally, researchers are interested in exploring the potential use of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is ongoing research into the mechanisms of action of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, including its effects on other neurotransmitter systems in the brain.
Synthesis Methods
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can be synthesized using a variety of methods, including reaction of phenylmethylamine with 1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethanone, followed by reaction with carbamic acid.
Scientific Research Applications
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been studied extensively in preclinical models for its potential therapeutic uses in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Studies have shown that Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has anticonvulsant effects in animal models of epilepsy, and can reduce anxiety-like behaviors in rodents. Additionally, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to reduce cocaine self-administration in rats, suggesting potential use in addiction treatment.
properties
CAS RN |
145430-05-3 |
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Product Name |
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester |
Molecular Formula |
C23H18F6NO3P |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
benzyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C23H18F6NO3P/c24-22(25,26)21(23(27,28)29,30-20(31)33-16-17-10-4-1-5-11-17)34(32,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,30,31) |
InChI Key |
GZYRPVGTNHFDCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
145430-05-3 |
synonyms |
benzyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2-yl)carb amate |
Origin of Product |
United States |
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